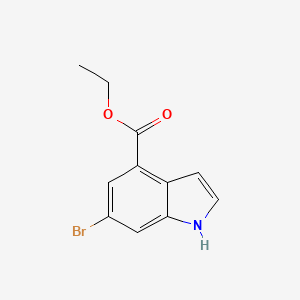

Ethyl6-bromo-1H-indole-4-carboxylate

Description

BenchChem offers high-quality Ethyl6-bromo-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl6-bromo-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

ethyl 6-bromo-1H-indole-4-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3 |

InChI Key |

IHFVVDZWPHQGGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC(=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ethyl 6-bromo-1H-indole-4-carboxylate

This technical guide provides an in-depth analysis of Ethyl 6-bromo-1H-indole-4-carboxylate , a critical scaffold in medicinal chemistry used primarily for developing kinase inhibitors and anti-infective agents (e.g., anti-tuberculosis DprE1 inhibitors).

CAS Registry Number: 2090806-89-4 Molecular Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol

Executive Summary

Ethyl 6-bromo-1H-indole-4-carboxylate is a bifunctional indole scaffold characterized by two distinct reactive handles: an electrophilic ester at the C4 position and a halogenated site at C6. This substitution pattern is "privileged" in drug discovery because it allows for the independent elaboration of two vectors. The C4-carboxylate is typically hydrolyzed and coupled to amines to engage the hinge region of kinases or specific pockets in bacterial enzymes (like DprE1), while the C6-bromide serves as a platform for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into hydrophobic pockets.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Ethyl 6-bromo-1H-indole-4-carboxylate |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~110–115 °C (Analogous to methyl ester) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| pKa (Indole NH) | ~16 (Estimated) |

| LogP | ~3.2 (Predicted) |

| Storage | 2–8 °C, inert atmosphere (Ar/N₂), protect from light |

Synthetic Pathways

The most authoritative and regioselective method for synthesizing 4-substituted indoles, including this compound, is the Leimgruber-Batcho Indole Synthesis . This route avoids the regioselectivity issues common with Fischer indole synthesis for 4-substituted derivatives.

Retrosynthetic Analysis

The indole core is constructed from an o-nitrotoluene precursor. The C4-ester and C6-bromide functionalities are installed on the benzene ring prior to cyclization to ensure correct positioning.

Figure 1: Retrosynthetic disconnection relying on the Leimgruber-Batcho strategy.

Detailed Protocol (Leimgruber-Batcho Route)

Step 1: Enamine Formation

-

Reagents: Ethyl 5-bromo-2-methyl-3-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

-

Procedure:

-

Dissolve ethyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M).

-

Add DMF-DMA (3.0 eq).

-

Heat the mixture to 110–120 °C for 12–16 hours under nitrogen. The solution will turn deep red/purple, indicating the formation of the enamine species.

-

Workup: Concentrate in vacuo to remove excess DMF-DMA and DMF. The crude red oil is typically used directly to avoid instability issues.

-

Step 2: Reductive Cyclization

-

Reagents: Zinc dust (excess), Acetic acid (AcOH), or Raney Nickel/H₂.

-

Procedure (Zn/AcOH Method):

-

Dissolve the crude enamine in glacial acetic acid (0.2 M).

-

Add activated Zinc dust (10.0 eq) portion-wise at room temperature (exothermic reaction; use a water bath if necessary).

-

Stir vigorously for 2–4 hours. The red color will fade to a pale yellow/brown.

-

Workup: Filter through a pad of Celite to remove zinc residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with saturated aqueous NaHCO₃ (Caution: gas evolution).

-

Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the title indole as a solid.

-

Functionalization & Reactivity

This scaffold is designed for divergent synthesis. The orthogonality between the ester (C4) and the bromide (C6) allows for sequential modification.

C4-Ester Hydrolysis and Amidation

The ethyl ester is a "mask" for the carboxylic acid, which is often the key pharmacophore.

-

Hydrolysis: Treatment with LiOH or NaOH in THF/MeOH/H₂O (1:1:1) at 40 °C quantitatively yields the carboxylic acid [1].

-

Amidation: The resulting acid couples efficiently with primary/secondary amines using HATU or EDCI/HOBt. This is critical for generating DprE1 inhibitors (e.g., coupling with 2,2-difluoroethylamine) [1].

C6-Bromide Cross-Coupling

The C6 position is electronically favorable for oxidative addition by Palladium(0).

-

Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or DMF.

-

-

Buchwald-Hartwig: Can be used to introduce amine substituents at C6, although C-N coupling is often slower than C-C coupling on the indole ring.

Figure 2: Divergent functionalization workflow for drug discovery campaigns.

Therapeutic Applications

Case Study: Anti-Tuberculosis Agents (DprE1 Inhibitors)

Research published in European Journal of Medicinal Chemistry and PMC highlights this scaffold's utility in targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a vital enzyme for Mycobacterium tuberculosis cell wall synthesis.

-

Mechanism: The indole-4-carboxamide moiety mimics the substrate or transition state within the DprE1 active site.

-

Key Derivative: 6-bromo-N-(2,2-difluoroethyl)-1H-indole-4-carboxamide.

-

Synthesis: The ethyl ester (CAS 2090806-89-4) is hydrolyzed and coupled with 2,2-difluoroethylamine. The 6-Br atom is often retained to fill a hydrophobic sub-pocket or further substituted to tune solubility [1].

Safety & Handling

-

Hazards: Classified as Acute Tox. 3 (Oral) . Handle with extreme care.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. All solid handling should occur within a fume hood to prevent inhalation of dust.

-

Waste: Dispose of as halogenated organic waste. Zinc residues from synthesis must be quenched and disposed of as heavy metal waste.

References

-

Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. PubMed Central (PMC). Available at: [Link]

-

Methyl 6-bromo-1H-indole-4-carboxylate (Analogous Structure Data). PubChem. Available at: [Link]

-

Indolylboronic Acids: Preparation and Applications. PubMed Central (PMC). Available at: [Link]

Ethyl 6-bromo-1H-indole-4-carboxylate CAS number 2090806-89-4

The following technical guide is a comprehensive monograph on Ethyl 6-bromo-1H-indole-4-carboxylate , designed for researchers in medicinal chemistry and drug development.

CAS Number: 2090806-89-4

Formula: C

Executive Summary

Ethyl 6-bromo-1H-indole-4-carboxylate is a high-value heterocyclic building block characterized by its orthogonal functionalization potential . Unlike simple haloindoles, this scaffold possesses two distinct reactive handles—an electrophilic ester at C4 and a nucleophilic-susceptible bromide at C6—positioned around the indole core. This specific substitution pattern renders it a "privileged scaffold" for the synthesis of HCV NS5B polymerase inhibitors , kinase inhibitors , and antibacterial potentiators (e.g., bCSE inhibitors). Its structural rigidity and ability to access diverse chemical space via independent C4 and C6 modifications make it a critical intermediate in fragment-based drug discovery (FBDD).

Structural Analysis & Reactivity Profile

The compound features an indole core with a "push-pull" electronic environment that dictates its chemical behavior:

| Feature | Position | Electronic Effect | Synthetic Utility |

| Indole NH | N1 | Weakly Acidic (pKa ~16) | Site for alkylation/arylation to tune lipophilicity or target binding. |

| Ester | C4 | Electron Withdrawing | Solubility/H-Bonding: Precursor to amides, acids, or heterocycles (e.g., oxadiazoles). The C4 position is solvent-exposed in many kinase pockets. |

| Bromide | C6 | Weakly Deactivating | Cross-Coupling Handle: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. |

| C2/C3 | C2/C3 | Nucleophilic | Susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack), though deactivated by the C4-ester. |

Reactivity Diagram

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Divergent synthesis pathways. The scaffold allows independent modification at N1, C4, and C6.

Synthesis Methodologies

Accessing the 4-position of the indole ring is synthetically challenging compared to the 2, 3, or 5 positions. The most authoritative and scalable route for 4-carboxy-6-bromo substitution is the Leimgruber-Batcho Indole Synthesis .

Primary Route: Leimgruber-Batcho Cyclization

This method utilizes a ortho-nitrotoluene precursor. It is preferred over the Fischer indole synthesis for electron-deficient indoles as it proceeds under milder conditions and avoids regioselectivity issues.

Retrosynthetic Logic

-

Target: Ethyl 6-bromo-1H-indole-4-carboxylate[1]

-

Precursor: Ethyl 5-bromo-2-methyl-3-nitrobenzoate

-

Mechanism: Condensation of the activated methyl group with DMF-DMA to form an enamine, followed by reductive cyclization.

Step-by-Step Protocol

Step 1: Enamine Formation

-

Reagents: Ethyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 equiv),

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 equiv), Pyrrolidine (0.1 equiv, catalyst). -

Solvent: DMF (anhydrous).

-

Conditions: Heat to 110°C for 4–6 hours under inert atmosphere (

). -

Monitoring: TLC will show the consumption of the starting nitro compound and the appearance of a deep red/orange enamine intermediate.

-

Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude enamine is often used directly.

Step 2: Reductive Cyclization

Note: Catalytic hydrogenation (H

-

Reagents: Crude enamine from Step 1, Iron powder (Fe) or Zinc dust (Zn) (5.0 equiv), Acetic Acid (AcOH).

-

Conditions: Reflux in AcOH/EtOH (1:1) or pure AcOH at 80°C for 2–4 hours.

-

Mechanism: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring, releasing dimethylamine.

-

Purification: Filter off metal residues. Concentrate filtrate. Neutralize with saturated NaHCO

. Extract with Ethyl Acetate.[2] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Figure 2: Leimgruber-Batcho synthesis pathway. This route preserves the C6-Bromine atom while establishing the indole core.

Key Applications in Drug Discovery[3]

HCV NS5B Polymerase Inhibitors

Indole-4-carboxylates are structural analogs to the core of Beclabuvir and other non-nucleoside inhibitors. The C4-carboxylate mimics the binding mode of natural nucleotides or interacts with the "thumb" domain of the polymerase.

-

Strategy: The C6-Br is coupled with a hydrophobic aryl group (e.g., thiophene, phenyl) to occupy the lipophilic pocket, while the C4-ester is hydrolyzed to the acid or converted to an acyl sulfonamide to engage active site residues.

Bacterial Cystathionine -Lyase (bCSE) Inhibition

Recent studies identify 6-bromoindole derivatives as potentiators that restore antibiotic sensitivity in resistant bacteria (e.g., S. aureus).

-

Mechanism: Inhibition of H

S production by bCSE renders bacteria more susceptible to oxidative stress induced by antibiotics. -

Usage: The C4-position is often derivatized with solubilizing linkers to improve bioavailability.

Kinase Inhibition (Type I/II)

The indole NH and C4-carbonyl can form a donor-acceptor motif binding to the kinase hinge region. The C6 vector points towards the solvent front or back pocket depending on the specific kinase, allowing for high selectivity tuning via Suzuki coupling.

Experimental Data & Properties

| Property | Value/Description | Note |

| Physical State | Solid (Off-white to pale yellow) | Typical for bromoindoles. |

| Melting Point | >200°C (Predicted) | Methyl ester analog melts at ~234°C (check specific CoA). |

| Solubility | DMSO, DMF, warm EtOH | Poor solubility in water; moderate in CH |

| pKa (NH) | ~16 | Requires strong base (NaH, Cs |

| Storage | 2–8°C, Inert Atmosphere | Protect from light to prevent debromination or oxidation. |

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

-

Inhalation: If dust is inhaled, move to fresh air.

-

Disposal: Dispose of as halogenated organic waste.

-

References

-

Synthesis of Indole-4-carboxylates: Söderberg, B. C., et al. "Synthesis of Methyl Indole-4-carboxylate via Palladium-Catalyzed Cyclization." Organic Syntheses, 2004, 80, 75. Link (Methodology basis).

-

Leimgruber-Batcho Reaction: Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles. A route to substituted indoles." Journal of Organic Chemistry, 1986, 51(26), 5106-5110. Link (Foundational chemistry for bromoindoles).

-

bCSE Inhibitors: "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase." Molecules, 2023.[5] Link (Specific application of 6-bromoindole derivatives).

- HCV Inhibitor Scaffolds: "Discovery of Beclabuvir (BMS-791325): A Non-Nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 2014.

Sources

- 1. 107650-22-6|Methyl 6-bromo-4-indolecarboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 6-bromo-1H-indole-4-carboxylate in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif recurring in numerous pharmacologically active compounds. Its unique electronic properties and geometric shape allow it to interact with a wide array of biological targets. Within this esteemed family of heterocycles, Ethyl 6-bromo-1H-indole-4-carboxylate emerges as a particularly strategic building block for the medicinal chemist.

The deliberate placement of the bromo and ethyl carboxylate functionalities on the indole core is not arbitrary. The bromine atom at the 6-position serves as a versatile synthetic handle, amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This capability is crucial for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological profile of a lead compound. Concurrently, the ethyl carboxylate group at the 4-position acts as a key interaction point, often engaging in hydrogen bonding with target proteins, or serving as a precursor for other functional groups like amides, which are prevalent in many drug molecules. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this valuable intermediate.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 6-bromo-1H-indole-4-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | N/A |

| Molecular Weight | 268.11 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Ethyl Acetate) | General chemical knowledge |

| Reactivity Hubs | 1. Aryl Bromide (C6) 2. Ester (C4) 3. Indole N-H | General chemical knowledge |

Synthesis of Ethyl 6-bromo-1H-indole-4-carboxylate

The construction of this key intermediate can be approached through several synthetic strategies. A common and effective method is the Fischer indole synthesis, which builds the indole ring from a substituted phenylhydrazine and a carbonyl compound.[1][2]

Protocol 1: Synthesis via Fischer Indole Synthesis

This protocol outlines a two-step process starting from the corresponding phenylhydrazine, which is first condensed with an appropriate pyruvate ester to form a hydrazone, followed by acid-catalyzed cyclization.

Step 1: Hydrazone Formation

-

To a stirred solution of (4-bromo-2-ethoxycarbonylphenyl)hydrazine (1.0 equiv) in ethanol (5-10 volumes), add ethyl pyruvate (1.1 equiv).

-

Add a catalytic amount of acetic acid (e.g., 0.1 equiv).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude ethyl 2-((4-bromo-2-ethoxycarbonylphenyl)hydrazono)propanoate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude hydrazone from the previous step in a high-boiling point solvent such as Dowtherm A or polyphosphoric acid (PPA).

-

Add a strong acid catalyst, such as concentrated sulfuric acid or Eaton's reagent, cautiously at room temperature.[3]

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto ice-water.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 6-bromo-1H-indole-4-carboxylate.

Caption: Fischer Indole Synthesis Workflow.

Key Applications in Medicinal Chemistry

The strategic positioning of the bromo and ester groups makes this molecule a powerful precursor for several classes of therapeutic agents.

Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of inflammatory and cardiovascular diseases.[4][5] Inhibitors of sEH often feature a core aromatic or heteroaromatic scaffold. The 6-bromoindole-4-carboxylate framework can serve as this central scaffold, with the C6 position allowing for the introduction of various substituents to modulate potency and pharmacokinetic properties.

Caption: Mechanism of sEH Inhibition.

Precursor for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[2][6] While the final drug Niraparib is an indazole, the indole scaffold is a closely related and often explored bioisostere in the development of PARP inhibitors. The 4-carboxamide group, readily derived from the ethyl ester, is a common pharmacophoric element that interacts with the nicotinamide binding site of the PARP enzyme. The 6-position offers a vector for synthetic diversification to enhance potency and selectivity.

Caption: PARP Inhibition Mechanism.

Synthetic Protocols for Derivatization

The true utility of Ethyl 6-bromo-1H-indole-4-carboxylate lies in its capacity for controlled, site-selective modification. The following protocols provide robust starting points for key transformations.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents at the 6-position.[7][8][9]

General Procedure:

-

To a reaction vessel, add Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the 6-aryl-1H-indole-4-carboxylate derivative.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of aryl bromides. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle. |

graph Suzuki_Coupling { rankdir="TB"; node [shape=ellipse, style="filled"]; edge [color="#34A853"];Start [label="Ethyl 6-bromo-1H-indole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ethyl 6-aryl-1H-indole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst + Base", fillcolor="#FBBC05"];

Start -> Product; BoronicAcid -> Product; Catalyst -> Product [dir=none, style=dashed]; }

Caption: Suzuki-Miyaura Coupling Reaction.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 6-position.[6][8][10] This is particularly useful for synthesizing compounds that can engage in specific interactions with biological targets or to improve physicochemical properties.

General Procedure:

-

In an oven-dried Schlenk tube, combine Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Seal the tube and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography.

| Parameter | Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust system for C-N bond formation with a broad substrate scope.[10] |

| Base | NaOtBu, Cs₂CO₃ | Strong base required to deprotonate the amine for the catalytic cycle. |

| Solvent | Anhydrous Toluene, Dioxane | Aprotic solvents are necessary to avoid side reactions with the strong base. |

| Atmosphere | Inert (Ar or N₂) | The Pd(0) active catalyst is sensitive to oxidation. |

graph Buchwald_Hartwig { rankdir="TB"; node [shape=ellipse, style="filled"]; edge [color="#4285F4"];Start [label="Ethyl 6-bromo-1H-indole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ethyl 6-(dialkylamino)-1H-indole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst + Ligand + Base", fillcolor="#FBBC05"];

Start -> Product; Amine -> Product; Catalyst -> Product [dir=none, style=dashed]; }

Caption: Buchwald-Hartwig Amination Reaction.

Protocol 4: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often required before amide coupling reactions.

General Procedure:

-

Dissolve Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF, Methanol, or Ethanol) and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv).[11]

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with a strong acid (e.g., 1M HCl).

-

The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-indole-4-carboxylic acid.

-

If the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, and concentrate to obtain the product.

Conclusion and Future Perspectives

Ethyl 6-bromo-1H-indole-4-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design in medicinal chemistry. Its dual functional handles—the versatile bromine atom and the strategically placed ester group—provide chemists with a robust platform for the efficient construction of complex and diverse molecular architectures. The protocols detailed herein offer a starting point for the exploration of this valuable building block in the synthesis of novel therapeutic agents targeting a range of diseases. As our understanding of disease biology deepens, the demand for such versatile and strategically functionalized scaffolds will undoubtedly continue to grow, ensuring that Ethyl 6-bromo-1H-indole-4-carboxylate remains a cornerstone of drug discovery programs for the foreseeable future.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.

-

Various Authors. (2013). Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. Drugs of the Future, 38(10), 683. Available at: [Link]

-

Wallace, D. J., et al. (2011). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 15(4), 831-840. Available at: [Link]

-

Enanti Labs. Niraparib Intermediates Manufacturer and Exporter in India. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Fischer, E. (1902). Fischer Indole Synthesis. Nobel Lecture. Available at: [Link]

-

ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

-

Oregon Health & Science University. Rational design of selective inhibitors of PARP4. Available at: [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?. Available at: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

-

The Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Available at: [Link]

-

The Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Student Handout. Ester Synthesis Lab. Available at: [Link]

-

NIH National Library of Medicine. 6-Bromo-1H-indole-3-carboxylic acid. Available at: [Link]

-

NIH National Library of Medicine. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available at: [Link]

-

RSC Publishing. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. Available at: [Link]

-

The Institute of Cancer Research. Leveraging team science to exploit the tumour's 'Achilles heel' with PARP inhibition: a journey of discovery and perseverance. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

University of Barcelona. Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Available at: [Link]

-

NIH National Library of Medicine. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer. Available at: [Link]

-

Journal of Clinical and Medical Images. Current Clinical Application and Response Prediction Biomarkers of PARP Inhibitors. Available at: [Link]

-

Asian Journal of Chemistry. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Portico [access.portico.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Optimized Protocol for the Methyl Esterification of 6-Bromo-1H-indole-4-carboxylic Acid

Introduction & Strategic Analysis

6-bromo-1H-indole-4-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly in the development of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. The molecule features two distinct handles for diversification: the C6-bromide (amenable to Suzuki/Buchwald couplings) and the C4-carboxylic acid .

The Challenge: Regioselectivity & Reactivity

The primary challenge in esterifying indole-carboxylic acids is the competing reactivity of the indole nitrogen (N1).

-

Indole N-H (

): Under basic conditions (e.g., -

Carboxylic Acid (

): Requires activation to react with methanol.

The Solution: Acid-Catalyzed Activation

To ensure chemoselectivity , this protocol utilizes Thionyl Chloride (

-

Mechanism:

reacts with methanol to generate anhydrous -

N-Protection: The acidic medium ensures the indole nitrogen remains protonated (or neutral) and non-nucleophilic, effectively suppressing N-alkylation without requiring a separate protecting group step.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7][8]

The following diagram illustrates the activation pathway and the suppression of side reactions.

Figure 1: Reaction pathway highlighting the acid-mediated activation that favors esterification over N-alkylation.

Experimental Protocol

Materials & Equipment

-

Substrate: 6-bromo-1H-indole-4-carboxylic acid (Purity >97%).

-

Reagent: Thionyl Chloride (

, ReagentPlus grade). -

Solvent: Methanol (Anhydrous,

water). -

Equipment:

-

Round-bottom flask (2-neck) equipped with a magnetic stir bar.

-

Reflux condenser with a

drying tube or -

Ice-water bath.

-

Rotary evaporator.[1]

-

Step-by-Step Methodology

Step 1: Setup & Solubilization

-

In a clean, dry round-bottom flask, suspend 1.0 equiv of 6-bromo-1H-indole-4-carboxylic acid in anhydrous Methanol (concentration ~0.2 M).

-

Note: The starting material may not fully dissolve initially; this is normal.

-

Step 2: Activation (Exotherm Control)

-

Cool the suspension to 0°C using an ice-water bath.

-

Dropwise, add 3.0 - 5.0 equiv of Thionyl Chloride (

) over 15–20 minutes.-

Critical: Evolution of

and -

Observation: The suspension often clears as

is generated, solubilizing the indole.

-

Step 3: Reaction

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

-

Heat the reaction to Reflux (65°C) for 3–6 hours .

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The acid spot (baseline) should disappear, replaced by a less polar ester spot (

).

-

Step 4: Workup

-

Cool the mixture to RT.

-

Concentrate the reaction mixture in vacuo to remove excess methanol and volatiles.

-

Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and slowly add saturated aqueous

until pH ~8.-

Caution: Vigorous bubbling (

) will occur.

-

-

Extraction: Separate the layers. Extract the aqueous layer 2x with EtOAc.

-

Combine organic layers, wash with Brine , and dry over anhydrous

. -

Filter and concentrate to dryness.

Step 5: Purification

-

Standard: The crude product is often pure enough (>95%) for subsequent steps.

-

Optional: If purification is required, recrystallize from EtOAc/Hexanes (1:5) or perform flash chromatography (Gradient: 0

30% EtOAc in Hexanes).

Operational Workflow & Decision Logic

Figure 2: Operational decision tree for the synthesis and purification process.

Quality Control & Validation

The following data parameters define a successful synthesis.

Expected Analytical Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | |

| 1H NMR | Methyl Ester | Singlet ( |

| 1H NMR | Indole NH | Broad Singlet ( |

| 1H NMR | Aromatic C2-H | Doublet/Multiplet ( |

| LC-MS | Mass |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Water in methanol or old

. -

Fix: Use freshly distilled MeOH or add a molecular sieve trap. Increase

to 5.0 equiv.

-

-

Issue: N-Methylation observed (

).-

Cause: Workup was too basic or local heating during neutralization.

-

Fix: Ensure neutralization is done cold (

) and stops exactly at pH 8. Do not use strong bases like NaOH.

-

-

Issue: Sticky solid / Oil.

-

Fix: Triturate with cold Hexanes or Pentane to induce crystallization.

-

References

-

EvitaChem. Methods and Technical Details: Synthesis of methyl 6-bromo-4-chloro-1H-indole-2-carboxylate. (General indole halogenation and esterification protocols). Link

-

Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[3] (Standard operating procedure for SOCl2 mediated esterification). Link

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[4][5][6][1] (Mechanistic grounding for acid-catalyzed esterification).[6] Link

-

Sigma-Aldrich. Product Specification: Methyl 6-bromo-1H-indole-4-carboxylate. (Physical properties and safety data). Link

-

Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids.[4][7] Angewandte Chemie International Edition.[7] (Alternative Steglich conditions if acid-sensitivity is a concern). Link

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. rsc.org [rsc.org]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jackwestin.com [jackwestin.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Notes and Protocols: Versatile Functionalization of Ethyl 6-bromo-1H-indole-4-carboxylate with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of the indole ring is therefore a critical endeavor in the development of novel molecular entities with tailored properties. Ethyl 6-bromo-1H-indole-4-carboxylate is a particularly valuable building block, offering multiple reaction sites for diversification. The bromine atom at the C6 position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the ester functionality at C4 and the acidic N-H proton present both opportunities and challenges for chemoselective transformations with potent organometallic reagents.

This comprehensive guide provides a detailed exploration of the reaction of Ethyl 6-bromo-1H-indole-4-carboxylate with a range of organometallic reagents. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of these transformations, enabling the synthesis of diverse libraries of novel indole derivatives.

Chemical Reactivity Overview

The reactivity of Ethyl 6-bromo-1H-indole-4-carboxylate is governed by three primary functional groups: the C6-bromo substituent, the C4-ethyl ester, and the N-H proton of the indole ring. Understanding the interplay of these groups is paramount for achieving the desired chemical transformations.

-

C6-Bromo Group: This site is the primary focus for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is typical for an aryl bromide and is amenable to a variety of standard cross-coupling conditions.[1]

-

C4-Ethyl Ester: The ester group is an electron-withdrawing group, which can influence the electronic properties of the indole ring and its reactivity in palladium-catalyzed reactions. It is also a potential site for nucleophilic attack by strong organometallic reagents like Grignard and organolithium reagents.

-

N-H Proton: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and will be readily deprotonated by strong bases, including many organometallic reagents. This can be a desired step to form an indolyl nucleophile or an undesired side reaction that consumes the organometallic reagent.[2]

Caption: Key reactive sites on Ethyl 6-bromo-1H-indole-4-carboxylate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides.[3] For Ethyl 6-bromo-1H-indole-4-carboxylate, these reactions provide a powerful platform for introducing a diverse array of substituents at the C6 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Causality of Experimental Choices:

-

Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used and are reduced in situ. The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.[5]

-

Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with heteroaryl halides, as they promote oxidative addition and reductive elimination.[6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

-

To a flame-dried Schlenk flask, add Ethyl 6-bromo-1H-indole-4-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed dioxane/H₂O mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings

| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 85 | 80-90 |

| 3-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 75-85 |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 70-80 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[8] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Protocol 2: Heck Reaction with Ethyl Acrylate

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

P(o-tolyl)₃ (0.1 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

DMF (degassed)

Procedure:

-

In a sealed tube, combine Ethyl 6-bromo-1H-indole-4-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.

-

Evacuate and backfill with an inert gas.

-

Add degassed DMF, ethyl acrylate, and triethylamine.

-

Seal the tube and heat to 100 °C for 16-24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indoles.[9]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

THF (degassed)

Procedure:

-

To a Schlenk flask, add Ethyl 6-bromo-1H-indole-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add degassed THF and triethylamine, followed by the dropwise addition of phenylacetylene.

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[10] A key consideration for this reaction with Ethyl 6-bromo-1H-indole-4-carboxylate is the potential for N-arylation of the indole ring itself. However, with careful selection of catalysts and conditions, selective C6-amination can be achieved.[2]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

NaOt-Bu (1.4 equiv)

-

Toluene (degassed)

Procedure:

-

In a glovebox, combine Ethyl 6-bromo-1H-indole-4-carboxylate, Pd₂(dba)₃, XPhos, and NaOt-Bu in a Schlenk tube.

-

Add degassed toluene and morpholine.

-

Seal the tube and heat to 100 °C for 12-18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography.

Part 2: Reactions with Highly Nucleophilic Organometallic Reagents

Grignard and organolithium reagents are powerful nucleophiles and strong bases. Their reaction with Ethyl 6-bromo-1H-indole-4-carboxylate is complicated by the presence of the acidic N-H proton and the electrophilic ester group.

Grignard Reagents: A Balancing Act of Reactivity

Grignard reagents (RMgX) will readily deprotonate the indole N-H.[11] An excess of the Grignard reagent is therefore required to effect any subsequent reaction. Following deprotonation, the primary reaction pathway is typically nucleophilic attack at the ester carbonyl, which can lead to the formation of a tertiary alcohol after a double addition.[9] Halogen-metal exchange at the C6-bromo position is also a possibility, though generally slower.

Caption: Predominant reaction pathway with Grignard reagents.

Protocol 5: Reaction with Phenylmagnesium Bromide

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

Phenylmagnesium bromide (3.0 M in THF, 2.5 equiv)

-

Anhydrous THF

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of Ethyl 6-bromo-1H-indole-4-carboxylate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the phenylmagnesium bromide solution dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Organolithium Reagents: Navigating Chemoselectivity

Organolithium reagents (RLi) are even more reactive than their Grignard counterparts.[12] The initial and rapid reaction will be deprotonation of the N-H. Subsequent reactions can include nucleophilic attack at the ester or halogen-metal exchange at the C6 position. The outcome is highly dependent on the specific organolithium reagent, temperature, and additives. For example, n-BuLi at low temperatures is often used to effect halogen-metal exchange.

Protocol 6: Lithium-Halogen Exchange with n-Butyllithium

Materials:

-

Ethyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)

-

n-Butyllithium (1.6 M in hexanes, 2.2 equiv)

-

Anhydrous THF

-

Electrophile (e.g., DMF, 3.0 equiv)

Procedure:

-

Dissolve Ethyl 6-bromo-1H-indole-4-carboxylate in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

-

Slowly add n-butyllithium and stir for 1 hour at -78 °C.

-

Add the electrophile (e.g., DMF to form an aldehyde) and continue stirring at -78 °C for 30 minutes, then allow to warm to room temperature.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Conclusion

Ethyl 6-bromo-1H-indole-4-carboxylate is a highly versatile building block for the synthesis of a wide range of functionalized indole derivatives. Palladium-catalyzed cross-coupling reactions provide a reliable and efficient means of modifying the C6 position, while the careful use of strong organometallic reagents allows for transformations at the C4 and C6 positions, provided the reactivity of the N-H proton is taken into account. The protocols and data presented herein serve as a valuable resource for researchers seeking to exploit the rich chemistry of this important scaffold in their drug discovery and materials science endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindolin-4-ol.

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

He, Y., et al. (2011). Diindolylamine Preparation and Stability Investigations. ACS Medicinal Chemistry Letters, 2(11), 833-838. [Link]

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

- Wakefield, B. J. (1994). Organolithium Methods. Academic Press.

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

-

Stanetty, P., & Schnürch, M. (2006). A Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6054-6061. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2014). Which one would be best C-C coupling for the bromo-substrate having nitro-group?[Link]

-

Inorganic Chemistry. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Nature. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Nature. (2021). Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Wikipedia contributors. (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. [Link]

-

ResearchGate. (2025). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]

-

DSpace@MIT. (n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. [Link]

-

MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

-

Semantic Scholar. (n.d.). Grignard reagents : new developments. [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]

-

ChemComm - RSC Publishing. (n.d.). ChemComm. [Link]

-

UNIPI. (2023). molecules. [Link]

-

Semantic Scholar. (n.d.). The Indole Grignard Reagents. [Link]

-

Marra, F. (n.d.). Anionic Rearrangements Promoted by Organolithium Reagents: Challenges and Sustainable Opportunities. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. orgsyn.org [orgsyn.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. people.uniurb.it [people.uniurb.it]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6-bromo-1H-indole-4-carboxylate by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-bromo-1H-indole-4-carboxylate. We address common challenges and frequently asked questions, offering field-proven insights and detailed protocols to ensure the successful isolation of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the column chromatography of indole derivatives.

Q1: What is the most suitable stationary phase for purifying Ethyl 6-bromo-1H-indole-4-carboxylate?

For the purification of moderately polar compounds like Ethyl 6-bromo-1H-indole-4-carboxylate, silica gel is the most widely used and effective stationary phase.[1] Silica gel is slightly acidic and provides excellent separation for a broad range of organic compounds, including nitrogen-containing heterocycles like indoles.[2][3] While other stationary phases like alumina or C18-functionalized silica (for reversed-phase) exist, standard silica gel is the recommended starting point for this application.[2][3]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system where the desired compound, Ethyl 6-bromo-1H-indole-4-carboxylate, has an Rf value between 0.2 and 0.4.[4] This range ensures that the compound will bind to the column sufficiently to separate from non-polar impurities but will elute in a reasonable volume without excessive band broadening.

A standard and effective solvent system for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][4]

Q3: My TLC shows my product with an Rf value close to zero (stuck on the baseline). What should I do?

An Rf value near zero indicates that the mobile phase is not polar enough to move the compound up the silica plate. To increase the Rf, you must increase the polarity of the eluent. This is achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.[5] For very polar compounds that do not move even in 100% ethyl acetate, a more aggressive solvent system, such as methanol in dichloromethane, may be required.[2][5]

Q4: My TLC shows my product with an Rf value close to 1.0 (at the solvent front). How do I fix this?

An Rf value near 1.0 means the eluent is too polar, causing the compound to travel with the solvent front without interacting sufficiently with the stationary phase.[5] To resolve this, you need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexanes).

Q5: I'm observing streaking or "tailing" of my compound spot on the TLC plate. Why is this happening and will it affect my column?

Yes, tailing on a TLC plate is a strong indicator that you will experience poor peak shape and band broadening during column chromatography.[6] For indole compounds, this is often caused by secondary interactions between the slightly basic indole nitrogen and the acidic silanol groups on the surface of the silica gel.[6]

To mitigate this, you can:

-

Add a Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites on the silica.

-

Consider an Alternative Stationary Phase: If tailing is severe and cannot be resolved, using a less acidic stationary phase like neutral alumina might be an option.[2]

Q6: I've loaded my crude product, but nothing seems to be eluting from the column. What went wrong?

Several factors could be at play:

-

Eluent is Not Polar Enough: The most common cause is that the mobile phase polarity is too low. If your compound is not eluting, you can gradually increase the polarity of the solvent system (gradient elution).[5]

-

Compound Decomposition: Indole derivatives can sometimes be unstable on silica gel.[5] It is crucial to check the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[5]

-

Inadequate Detection: The compound may be eluting but at a concentration too low to be detected by your TLC visualization method (e.g., UV lamp). Try concentrating a few fractions where you expect the compound to be and re-running the TLC.[5][7]

Q7: How can I improve the separation between my product and a closely running impurity?

When dealing with impurities that have a similar Rf value to your product, several strategies can enhance resolution:

-

Use a Shallow Gradient: Instead of a large, stepped increase in solvent polarity, employ a slow, shallow gradient. This gradually increases the eluting power of the mobile phase, allowing more time for the compounds to resolve.

-

Optimize Solvent System: Sometimes changing the solvent components entirely can alter the selectivity of the separation. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol might change the elution order or improve separation.[2]

-

Column Dimensions and Packing: Use a longer, narrower column for more difficult separations and ensure the column is packed perfectly without any channels or air bubbles.[1] The ratio of stationary phase to crude product should be at least 30:1 by weight for challenging separations.[4]

-

Avoid Overloading: Loading too much crude material onto the column is a common cause of poor separation.[6]

Q8: What are the typical impurities I might encounter in a crude sample of Ethyl 6-bromo-1H-indole-4-carboxylate?

Impurities will depend on the synthetic route but can include:

-

Unreacted Starting Materials: The precursors used in the indole synthesis.

-

Reaction By-products: Side-products formed during the reaction. For instance, in syntheses like the Fischer indole synthesis, side reactions can occur due to substituent effects.[8]

-

Oxidation Products: Indoles can be susceptible to air oxidation, which often results in colored impurities.[9] Pure indole compounds are typically white or off-white, so the presence of pink, purple, or brown colors can indicate oxidation.[9]

Experimental Protocols & Methodologies

Protocol 1: TLC Method Development

This protocol is essential for determining the optimal solvent system before committing to a large-scale column.

-

Prepare TLC Chambers: Add a small amount of a pre-mixed solvent system (e.g., 10% Ethyl Acetate in Hexanes) to a developing chamber with a filter paper wick. Seal the chamber and allow the atmosphere to saturate for 5-10 minutes.

-

Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot the starting materials if available for comparison.

-

Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).

-

Analyze Rf: Calculate the Rf value for your product spot. Adjust the solvent ratio to achieve an Rf between 0.2 and 0.4.

-

If Rf is too low, increase the percentage of ethyl acetate.

-

If Rf is too high, increase the percentage of hexanes.

-

Protocol 2: Column Chromatography Workflow

This protocol outlines the purification of Ethyl 6-bromo-1H-indole-4-carboxylate using a standard silica gel column.

dot

Caption: A generalized workflow for column chromatography purification.

-

Column Preparation:

-

Select a column of appropriate size. For 1 gram of crude material, a 40 mm diameter column is a good starting point.

-

Insert a small plug of cotton or glass wool at the bottom outlet, followed by a thin layer of sand.[10]

-

Wet Packing (Recommended): Half-fill the column with your initial, least polar eluent determined by TLC.[1] Prepare a slurry of silica gel in the same eluent and pour it into the column in one continuous motion.[11] Tap the column gently to settle the packing and remove air bubbles.[11]

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.[10]

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [7]

-

-

Sample Loading:

-

Dissolve the crude Ethyl 6-bromo-1H-indole-4-carboxylate in a minimal amount of a solvent (e.g., dichloromethane).

-

Add Celite® or a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.[10]

-

Carefully add the powder to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Carefully add your initial eluting solvent to the column.

-

Begin collecting fractions. The size of the fractions will depend on the column size and the separation difficulty.

-

Start with the low-polarity solvent system determined by TLC. If separation is difficult, you can slowly increase the polarity of the eluent over time (a "gradient").[5] For example, you might start with 5% EtOAc/Hexanes and gradually increase to 10%, 15%, etc.

-

Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.

-

-

Analysis and Isolation:

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the fractions containing only the pure compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Ethyl 6-bromo-1H-indole-4-carboxylate.

-

Troubleshooting Guide

This section provides a decision-making framework for common chromatographic problems.

Table 1: Mobile Phase Polarity Adjustment

| % Ethyl Acetate in Hexanes | Relative Polarity | Expected Rf for Target Compound | Use Case |

| 2-5% | Very Low | < 0.1 | Eluting very non-polar impurities at the start of the column. |

| 10-20% | Low to Medium | 0.2 - 0.4 (Optimal Range) | Likely elution range for Ethyl 6-bromo-1H-indole-4-carboxylate.[4] |

| 25-40% | Medium to High | 0.5 - 0.7 | May be needed if the compound is more polar than expected or for faster elution. |

| >50% | High | > 0.8 | Generally too polar; risks co-elution with more polar impurities. |

Troubleshooting Decision Tree

dot

Caption: A decision tree for troubleshooting common column chromatography issues.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.

- EvitaChem. (n.d.). Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681).

- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.

- Benchchem. (n.d.). Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC.

- Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.

- University of Rochester. (n.d.). Flash Column Chromatography.

- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

- Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.

- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.

- PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

- ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?

- BLD Pharm. (n.d.). 2090806-89-4|Ethyl 6-bromo-1H-indole-4-carboxylate.

- PMC. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- EPA. (2025, October 15). 6-Bromo-1H-indole-4-carboxylic acid Properties.

- designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.

- University of Victoria. (n.d.). Column chromatography.

- Sigma-Aldrich. (n.d.). Methyl 6-bromo-1H-indole-4-carboxylate.

- Benchchem. (2025, December). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.

- Synblock. (n.d.). CAS 1234616-09-1 | Ethyl 6-bromo-4-azaindole-2-carboxylate.

- PubChem. (n.d.). 6-Bromo-1H-indole-2-carboxylic acid ethyl ester.

- Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT.

- Vibrant Pharma Inc. (n.d.). 6-Bromo-1H-indole-4-carboxylic acid.

- Reddit. (2020, January 19). Rf value for TLC. r/chemhelp.

- Sigma-Aldrich. (n.d.). Methyl 6-bromo-1H-indole-4-carboxylate.

- ChemDiv. (n.d.). ethyl 6-bromo-1,2-dimethyl-4,5-dioxo-4,5-dihydro-1H-indole-3-carboxylate.

- MedChemExpress. (n.d.). Ethyl 6-bromo-1H-indole-3-carboxylate.

- Acros Pharmatech. (n.d.). Ethyl 6-bromo-1H-indole-3-carboxylate.

- ResearchGate. (2017, December 18). What do common indole impurities look like?

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromatography [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Impurity Removal for Ethyl 6-bromo-1H-indole-4-carboxylate

The following technical guide is designed for researchers and process chemists working with Ethyl 6-bromo-1H-indole-4-carboxylate . It moves beyond basic synthesis into the specific engineering of purity, addressing the unique physicochemical challenges of 4-substituted halogenated indoles.

Compound ID: Ethyl 6-bromo-1H-indole-4-carboxylate CAS: 107650-22-6 (Analogous/Related) Molecular Weight: ~268.11 g/mol Appearance: Typically off-white to pale yellow solid. Crude material often appears brown or reddish-black due to oxidative oligomers.

Part 1: The Purification Hierarchy (Decision Matrix)

Before initiating any protocol, assess the state of your crude material. Indoles are electron-rich and prone to oxidative polymerization ("tarring"). Aggressive heating or prolonged exposure to light can degrade the product faster than you can purify it.

Workflow Visualization

The following decision tree outlines the logical flow for purification based on impurity profile.

Figure 1: Strategic workflow for the isolation of high-purity Ethyl 6-bromo-1H-indole-4-carboxylate. Prioritize non-destructive methods (Trituration/Recrystallization) before chromatography.

Part 2: Troubleshooting & Protocols (Q&A Format)

Tier 1: Initial Isolation & De-Tarring

Q: My crude product is a sticky dark brown tar. How do I handle this without losing yield? Senior Scientist Note: This "tar" is usually a mixture of oligomerized indole and residual high-boiling solvents (like DMF or DMSO from the synthesis). Do not attempt to recrystallize this directly; the impurities will occlude inside the crystal lattice.

Protocol: The "Crash" Wash (Trituration)

-

Slurry: Suspend the crude tar in cold Hexane or Heptane (approx. 5-10 mL per gram of crude).

-

Agitate: Sonicate for 5–10 minutes. The product (Ethyl 6-bromo-1H-indole-4-carboxylate) is generally insoluble in aliphatics, while non-polar tars and residual solvents will dissolve or suspend.

-

Filter: Vacuum filter the suspension.

-

Wash: Rinse the filter cake with cold Diethyl Ether (small volume).

-

Why? The ester group increases solubility in ether compared to naked indoles. Use sparingly to avoid washing away product.

-

-

Result: You should now have a free-flowing powder, likely tan or yellow, ready for Tier 2.

Tier 2: Recrystallization Strategies

Q: I have solid material, but it contains a persistent yellow impurity (likely unreacted nitro-precursor). Which solvent system works best? Analysis: The 4-carboxylate group adds polarity, but the 6-bromo substituent adds lipophilicity. The most common impurity in Leimgruber-Batcho or Hemetsberger synthesis is the uncyclized nitro-vinyl intermediate, which has similar solubility.

Table 1: Solvent Selection Guide

| Solvent System | Suitability | Mechanism & Notes |

| Toluene (Pure) | Excellent | High boiling point (110°C) allows maximum solubility differential. Indoles π-stack with toluene, aiding crystal growth. |

| EtOAc / Heptane | Good | Dissolve in min. hot Ethyl Acetate (EtOAc). Add Heptane dropwise until cloudy. Cool slowly. Best for removing polar tars. |

| EtOH / Water | Moderate | Good for removing inorganic salts. Risk:[1] Prolonged boiling in water/alcohol can hydrolyze the ester to the acid (6-bromo-1H-indole-4-carboxylic acid). |

| DCM / Hexane | Poor | DCM evaporates too fast for good crystal formation; often leads to "oiling out." |

Protocol: The Two-Solvent Drop Method

-

Dissolve the solid in boiling Toluene (or EtOAc). Use the minimum amount necessary to get a clear solution.

-

If the solution is dark, add Activated Carbon (10 wt%) and filter hot through Celite.

-

Remove from heat. Add Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of the "good" solvent (Toluene/EtOAc) to clear the cloudiness.

-

Wrap the flask in foil (exclude light) and allow to cool to room temperature undisturbed for 4 hours, then 4°C overnight.

Tier 3: Chromatography Solutions

Q: Recrystallization failed to remove a regioisomer (e.g., 4-bromo-6-carboxylate). How do I separate them? Senior Scientist Note: Regioisomers often co-crystallize. Flash chromatography is required here.

Protocol: Buffered Silica Chromatography Indoles are acid-sensitive and can streak on acidic silica gel.

-

Stationary Phase: Standard Silica Gel (60 Å).

-

Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5, ramp to 70:30).

-

Buffering (Critical): Pre-wash the column with 1% Triethylamine (Et3N) in Hexane, or add 0.5% Et3N to your mobile phase.

-

Why? This neutralizes acidic sites on the silica, preventing the indole from decomposing or streaking (tailing) during elution.

-

-

Detection: UV at 254 nm. The bromo-indole chromophore is strong.

Tier 4: Scavenging Specific Impurities

Q: The product is pure by NMR but has a pink/red hue. Is it degraded? Answer: Not necessarily. Indoles are notorious for "pinking" due to trace oxidation products (indolenines or isatin-derivatives) present at ppm levels.

Protocol: Decolorization

-

Dissolve product in Ethanol or THF .

-

Add Activated Charcoal (Norit SA or equivalent) - 50 mg per gram of product.

-

Stir at 50°C for 30 minutes.

-

Filter through a Celite pad to remove carbon.

-

Evaporate solvent. The solid should return to off-white/pale yellow.